molecular formula C35H66O13 B1263694 Methyl 13-sophorosyloxydocosanoate

Methyl 13-sophorosyloxydocosanoate

Cat. No. B1263694
M. Wt: 694.9 g/mol
InChI Key: NKQRPULMZRZDJA-IPORWCFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 13-sophorosyloxydocosanoate is a sophorolipid, a methyl ester and a sophoroside.

Scientific Research Applications

Characterization and Production

  • Characterization of Glycolipids : Methyl 13-sophorosyloxydocosanoate has been studied in the characterization of glycolipids from Candida Bogoriensis. These studies involve quantifying carbohydrate, acetate, hydroxy acid, and using chromatography and mass spectrometry techniques for analysis (Esders & Light, 1972).

Enzymatic Activity and Metabolism

  • Acetyltransferase Activity : Research on acetyl-coenzyme A: 13-sophorosyloxydocosanoic acid acetyltransferase from Candida Bogoriensis shows its role in acetylating the sophorosyl group, producing monoacetate and diacetate derivatives. This enzyme has implications for studying lipid metabolism and enzymatic functions in organisms (Bucholtz & Light, 1976).

Biochemical Studies

  • Hydrolysis by Esterases : Studies on the hydrolysis of 13-sophorosyloxydocosanoic acid esters by acetyl- and carboxylesterases isolated from Candida Bogoriensis provide insight into the biochemical processing of glycolipids. These studies contribute to understanding the metabolic pathways and enzyme specificities in microorganisms (Bucholtz & Light, 1976).

Implications in Natural Product Chemistry

  • Comparison with Natural Hydroxy Acids : The comparison of synthetic methyl 13-D- and 13-L-hydroxydocosanoates with the natural product from Candida bogoriensis (which has the L-configuration) offers insights into the stereochemistry of natural hydroxy acids. This research is crucial for understanding the structural properties of bioactive molecules (Tulloch, 1968).

Nutritional and Pharmacological Studies

  • Absorption and Metabolism in Rats : A study comparing the absorption and metabolism of quercetin-3-O-sophoroside with quercetin aglycone in rats suggests significant implications for understanding the biological activity and pharmacokinetics of such compounds in nutrition and medicine (Wang, Berhow, Black, & Jeffery, 2019).

Synthesis and Chemical Analysis

  • Synthetic Analogues : Research on synthetic analogues of this compound provides insights into the development of new chemical compounds with potential applications in various fields including medicinal chemistry and materials science (Lovey & Pawson, 1981).

properties

Molecular Formula

C35H66O13

Molecular Weight

694.9 g/mol

IUPAC Name

methyl 13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoate

InChI

InChI=1S/C35H66O13/c1-3-4-5-6-10-13-16-19-24(20-17-14-11-8-7-9-12-15-18-21-27(38)44-2)45-35-33(31(42)29(40)26(23-37)47-35)48-34-32(43)30(41)28(39)25(22-36)46-34/h24-26,28-37,39-43H,3-23H2,1-2H3/t24?,25-,26-,28-,29-,30+,31+,32-,33-,34+,35-/m1/s1

InChI Key

NKQRPULMZRZDJA-IPORWCFUSA-N

Isomeric SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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